molecular formula C9H5ClF3N3 B1468009 4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole CAS No. 1344062-41-4

4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole

Cat. No. B1468009
CAS RN: 1344062-41-4
M. Wt: 247.6 g/mol
InChI Key: KBMPUXNBYPZXLQ-UHFFFAOYSA-N
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Description

“4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a trifluorophenyl group, which is a phenyl group substituted with three fluorine atoms .


Molecular Structure Analysis

The molecular structure of “4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole” would likely be complex due to the presence of multiple functional groups. The trifluorophenyl group would add significant electronegativity to the molecule .


Chemical Reactions Analysis

The reactivity of “4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole” would likely be influenced by the electron-withdrawing trifluorophenyl group and the electron-donating chloromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole” would be influenced by its functional groups. For instance, the trifluorophenyl group could increase the compound’s stability and resistance to degradation .

Mechanism of Action

The mechanism of action would depend on the specific application of “4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole”. For example, if used as a catalyst, it might facilitate reactions by lowering the activation energy .

Safety and Hazards

As with any chemical compound, handling “4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole” would require appropriate safety measures. The specific hazards would depend on the compound’s properties .

Future Directions

The future research directions for “4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole” could include exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry .

properties

IUPAC Name

4-(chloromethyl)-1-(3,4,5-trifluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3/c10-3-5-4-16(15-14-5)6-1-7(11)9(13)8(12)2-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMPUXNBYPZXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole
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Reactant of Route 6
4-(chloromethyl)-1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole

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